Cas no 860259-49-0 (3H-Imidazo[4,5-B]pyridin-7-OL)
![3H-Imidazo[4,5-B]pyridin-7-OL structure](https://ja.kuujia.com/scimg/cas/860259-49-0x500.png)
3H-Imidazo[4,5-B]pyridin-7-OL 化学的及び物理的性質
名前と識別子
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- 3H-IMIDAZO[4,5-B]PYRIDIN-7-OL
- 7H-IMIDAZO[4,5-B]PYRIDIN-7-ONE, 1,4-DIHYDRO
- 1H-Imidazo[4,5-b]pyridine-7-ol
- 3H-Imidazo[4,5-b]pyridin-7(4H)-one
- 1H-Imidazo[4,5-b]pyridine-7(4H)-one
- 1,4-dihydroimidazo[4,5-b]pyridin-7-one
- J3.646.180B
- 7H-Imidazo[4,5-b]pyridin-7-one, 3,4-dihydro-
- 3H-Imidazo[4,5-B]pyridin-7-OL
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- インチ: 1S/C6H5N3O/c10-4-1-2-7-6-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10)
- InChIKey: WFJKUHVPYOQFFQ-UHFFFAOYSA-N
- ほほえんだ: O=C1C=CNC2=C1NC=N2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 189
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 57.8
3H-Imidazo[4,5-B]pyridin-7-OL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM271139-1g |
3H-Imidazo[4,5-b]pyridin-7-ol |
860259-49-0 | 97% | 1g |
$*** | 2023-03-31 | |
Chemenu | CM271139-1g |
3H-Imidazo[4,5-b]pyridin-7-ol |
860259-49-0 | 97% | 1g |
$1192 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1705334-1g |
3H-Imidazo[4,5-b]pyridin-7-ol |
860259-49-0 | 98% | 1g |
¥10710.00 | 2024-07-28 |
3H-Imidazo[4,5-B]pyridin-7-OL 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
3H-Imidazo[4,5-B]pyridin-7-OLに関する追加情報
3H-Imidazo[4,5-B]pyridin-7-OL (CAS No. 860259-49-0): A Comprehensive Overview
3H-Imidazo[4,5-B]pyridin-7-OL (CAS No. 860259-49-0) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This review aims to provide a detailed and comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research developments.
Chemical Structure and Properties
3H-Imidazo[4,5-B]pyridin-7-OL is a heterocyclic compound characterized by a fused imidazole and pyridine ring system with a hydroxyl group at the 7-position. The molecular formula of this compound is C8H7N3O, and it has a molecular weight of 153.16 g/mol. The presence of the hydroxyl group imparts significant polarity to the molecule, which can influence its solubility and reactivity in various solvents. The compound is typically synthesized through multi-step processes involving the condensation of appropriate precursors followed by functional group modifications.
Synthesis Methods
The synthesis of 3H-Imidazo[4,5-B]pyridin-7-OL has been extensively studied, with several methods reported in the literature. One common approach involves the condensation of 2-amino-3-cyanopyridine with formamide in the presence of an acid catalyst, followed by cyclization to form the imidazole ring. Subsequent hydrolysis of the nitrile group yields the desired hydroxylated product. Another method involves the reaction of 2-amino-3-hydroxypyridine with a suitable electrophile to form the imidazole ring system. These synthetic routes are highly versatile and can be adapted to produce various derivatives of 3H-Imidazo[4,5-B]pyridin-7-OL, which may have different biological activities.
Biological Activities
3H-Imidazo[4,5-B]pyridin-7-OL has been investigated for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. Recent studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been found to possess cytotoxic activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the modulation of key signaling pathways such as NF-kB and MAPK.
Clinical Applications and Research Developments
The potential therapeutic applications of 3H-Imidazo[4,5-B]pyridin-7-OL have led to increased interest in its clinical development. Preclinical studies have demonstrated promising results in animal models of inflammation and cancer, suggesting that this compound may have therapeutic value in these conditions. Several research groups are currently exploring the use of 3H-Imidazo[4,5-B]pyridin-7-OL as a lead compound for drug discovery programs aimed at developing new treatments for inflammatory diseases and cancer.
In addition to its direct therapeutic potential, 3H-Imidazo[4,5-B]pyridin-7-OL has also been used as a scaffold for the design and synthesis of more potent analogs with improved pharmacological profiles. For example, recent studies have focused on modifying the substituents on the imidazole and pyridine rings to enhance selectivity and reduce off-target effects. These efforts have led to the identification of several promising candidates that are currently undergoing further evaluation.
Safety and Toxicology
The safety profile of 3H-Imidazo[4,5-B]pyridin-7-OL is an important consideration for its potential use in clinical settings. Preclinical toxicology studies have generally shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, comprehensive safety assessments are necessary to ensure its suitability for human use.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research into 3H-Imidazo[4,5-B]pyridin-7-OL (CAS No. 860259-49-0) highlights its potential as a valuable tool in both basic research and drug development. Further studies are needed to fully elucidate its mechanism of action and optimize its pharmacological properties for specific therapeutic applications. As our understanding of this compound continues to grow, it is likely that new opportunities will emerge for its use in treating a wide range of diseases.
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